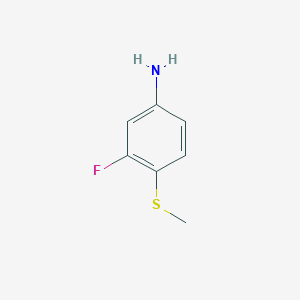

3-Fluoro-4-(methylthio)aniline

Overview

Description

3-Fluoro-4-(methylthio)aniline is a chemically modified aniline derivative where a fluorine atom and a methylthio group are substituted on the benzene ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of both electron-withdrawing (fluorine) and electron-donating (methylthio) groups can significantly influence its chemical behavior and properties .

Synthesis Analysis

The synthesis of fluoro-substituted anilines, such as this compound, typically involves the substitution of hydrogen atoms on an aniline ring with fluorine and other functional groups. A practical synthesis approach for a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, has been reported, which involves a condensation reaction followed by a reduction step, achieving an overall yield of 82% . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of fluoro-substituted anilines has been studied using various spectroscopic techniques. In a theoretical structural analysis of 3-chloro-4-fluoro-aniline, a compound with similar substitution patterns to this compound, density functional theory (DFT) was used to predict IR, UV-Visible, Raman, and NMR spectra . These computational methods can provide valuable insights into the electronic structure and reactivity of such molecules.

Chemical Reactions Analysis

Fluoro-substituted anilines can undergo a range of chemical reactions. For instance, 3-chloro-4-fluorothiophene-1,1-dioxide, a compound with both chlorine and fluorine substituents, has been shown to participate in Diels-Alder reactions with high regioselectivity . This suggests that this compound could also engage in similar cycloaddition reactions, given the presence of a reactive fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted anilines are influenced by the nature of the substituents. For example, the electrochemical behavior of fluoro-substituted anilines has been investigated, revealing that polymers derived from these monomers can be synthesized via electrochemical polymerization and can be made conductive through iodine doping . The thermal behavior of these polymers has been characterized using differential scanning calorimetry (DSC) . While the specific properties of this compound are not provided, the studies on related compounds suggest that it would exhibit unique solubility, thermal stability, and conductivity characteristics due to the influence of the fluorine and methylthio substituents.

Scientific Research Applications

Theoretical Structural Analysis

- Spectroscopic Properties : Studies on fluoro-substituted anilines, including compounds similar to 3-Fluoro-4-(methylthio)aniline, focus on computing spectroscopic properties using quantum calculations. This research aids in understanding the structural and spectroscopic characteristics of aniline family molecules, which have significant pharmaceutical importance. The analysis involves density functional theory to investigate IR, UV-Visible spectrophotometry, Raman spectrogram, and NMR spectra, providing insights into the molecular structure and spectroscopic properties of these compounds (Aziz, Nadeem, & Anwar, 2018).

Materials Science

- Nonlinear Optical Materials : Research on fluoro-substituted anilines also explores their potential as nonlinear optical (NLO) materials. Vibrational analysis and theoretical studies suggest that these compounds, due to their specific substituents and structure, may exhibit notable NLO properties, which could be beneficial for developing new optical devices (Revathi et al., 2017).

Pharmacology

- Kinase Inhibitors : Fluoro-substituted anilines have been studied for their role as kinase inhibitors. Docking and quantitative structure–activity relationship (QSAR) studies on derivatives of fluoro-substituted anilines have helped analyze their molecular features contributing to high inhibitory activity against c-Met kinase. This research underscores the potential of these compounds in designing effective kinase inhibitors (Caballero et al., 2011).

Electrochemistry

- Polymerization and Electrochemical Behavior : The electrochemical behavior and polymerization of fluoro-substituted anilines, including studies on monomers like 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline, have been explored. These studies investigate the polymers obtained via electrochemical polymerization, offering insights into the materials' properties and potential applications in conductive polymers (Cihaner & Önal, 2002).

Environmental Science

- Biodegradation : Research into the biodegradation of fluoroanilines by specific strains of bacteria highlights the environmental impact and degradation potential of these compounds. This is crucial for understanding how fluoro-substituted pollutants can be biologically decomposed, reducing their environmental footprint (Amorim et al., 2013).

Safety and Hazards

The safety information for 3-Fluoro-4-(methylthio)aniline indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as aminotoluenes , which are aromatic compounds containing a benzene ring, a single methyl group, and one amino group. These compounds are often used in the synthesis of other complex organic compounds .

Mode of Action

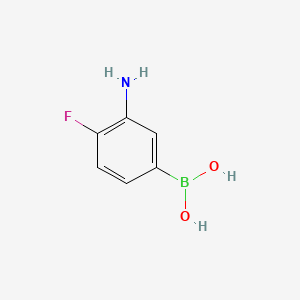

It is known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound can act as a boron reagent, participating in carbon–carbon bond-forming reactions under mild and functional group tolerant conditions .

Biochemical Pathways

As a participant in sm cross-coupling reactions, this compound can contribute to the formation of new carbon–carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

It is known that this compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 2.12 .

Result of Action

As a participant in sm cross-coupling reactions, this compound can contribute to the formation of new carbon–carbon bonds, which can lead to the synthesis of new organic compounds .

properties

IUPAC Name |

3-fluoro-4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMOEJCBXYTAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

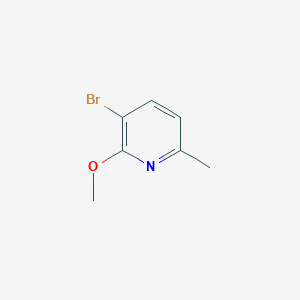

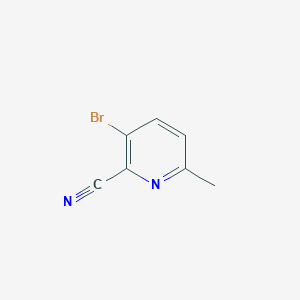

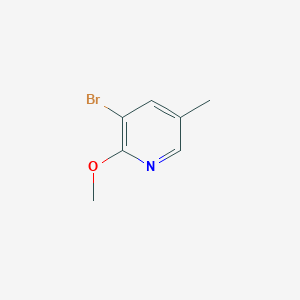

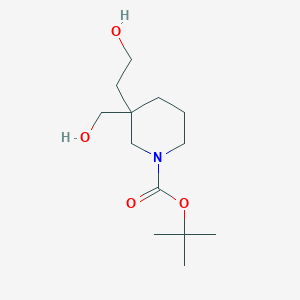

Synthesis routes and methods I

Procedure details

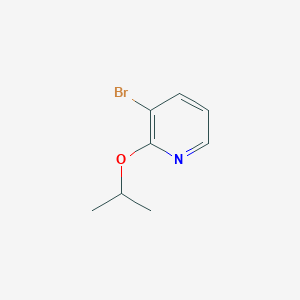

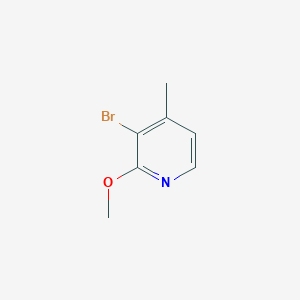

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)